

Demethyleneberberine Chloride: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Demethyleneberberine chloride*

Cat. No.: *B15620807*

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CAS Number: 16705-03-6

Chemical Formula: $C_{19}H_{18}ClNO_4$

Molecular Weight: 359.81 g/mol

Abstract

Demethyleneberberine chloride is a protoberberine alkaloid and a principal active metabolite of berberine, a compound extensively studied for its therapeutic potential.^[1] Unlike its parent compound, which has limited oral bioavailability, demethyleneberberine exhibits enhanced absorption and demonstrates a wide array of pharmacological activities.^{[1][2]} This technical guide provides a comprehensive overview of **demethyleneberberine chloride**, including its chemical and physical properties, synthesis and characterization, detailed experimental protocols, and its mechanisms of action involving key signaling pathways. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic applications of this promising natural compound.

Chemical and Physical Properties

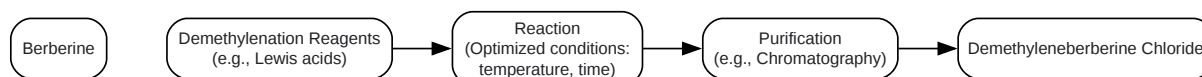
Demethyleneberberine chloride is a solid, yellow powder with a purity typically exceeding 98%.^{[3][4]} Its structure is characterized by the absence of the methylenedioxy bridge found in berberine, a modification that significantly influences its biological and pharmacokinetic properties.^[5]

Property	Value	Reference(s)
CAS Number	16705-03-6	[3]
Molecular Formula	C ₁₉ H ₁₈ ClNO ₄	[3]
Molecular Weight	359.81 g/mol	[3]
Appearance	Solid	[3]
Purity	>98%	[3]
IUPAC Name	2,3-dihydroxy-9,10-dimethoxy-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium chloride	[3]
Synonyms	Dehydrostepholidine chloride, NSC 627882	[3]
Solubility	Soluble in DMSO	[6]
Storage	0-4 °C for short term, -20 °C for long term, protect from light	[3]

Synthesis and Chemical Characterization

The primary method for obtaining demethyleneberberine is through the demethylenation of berberine, which involves the cleavage of the methylenedioxy bridge.[5]

Generalized Synthesis Workflow



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A generalized workflow for the synthesis of **Demethyleneberberine chloride**.

Chemical Characterization

The definitive identification and purity assessment of **demethyleneberberine chloride** are achieved through various spectroscopic techniques.

2.2.1. Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and determine the elemental composition. The protonated molecule $[M+H]^+$ is typically observed.[\[5\]](#)

Ion	m/z (Observed)	Reference(s)
$[M+H]^+$	324.1236	[7]

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H and ^{13}C NMR spectroscopy are essential for the structural elucidation of demethyleneberberine, confirming the connectivity of atoms.[\[5\]](#)

Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol assesses the effect of demethyleneberberine on the viability of cancer cell lines.
[\[6\]](#)[\[8\]](#)

Materials:

- **Demethyleneberberine chloride**
- Cancer cell line (e.g., HepG2, A549, HeLa)
- Complete culture medium (e.g., DMEM with 10% FBS)
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
- 96-well plates

Procedure:

- **Cell Seeding:** Seed cells in a 96-well plate at a density of 1×10^6 cells/well and incubate for 24 hours.[6][9]
- **Compound Treatment:** Prepare a stock solution of demethyleneberberine in DMSO. Serially dilute the stock solution in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.1%.[6] Replace the medium in the wells with the medium containing different concentrations of demethyleneberberine. Include vehicle control (medium with DMSO) and blank (medium only) wells. Incubate for 48 hours.[6][9]
- **MTT Addition:** Add 10-50 μ L of MTT solution to each well and incubate for 3-4 hours.[8][9]
- **Formazan Solubilization:** Remove the supernatant and add 100 μ L of DMSO to each well to dissolve the formazan crystals.[8]
- **Absorbance Measurement:** Read the absorbance at 490 nm or 600 nm using a microplate reader.[8][9]
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control. The IC_{50} value can be determined by plotting the percentage of cell viability against the log of the demethyleneberberine concentration.[6]

In Vivo Pharmacokinetic Study in Rodents

This protocol outlines the procedure for determining the pharmacokinetic profile of demethyleneberberine in rats or mice.[10][11]

Materials:

- **Demethyleneberberine chloride**
- Vehicle (e.g., 0.5% carboxymethylcellulose sodium)
- Sprague-Dawley rats or C57BL/6 mice
- Heparinized tubes

- LC-MS/MS system

Procedure:

- Dosing: Administer a single oral or intravenous dose of demethyleneberberine to the animals.[\[10\]](#)[\[11\]](#)
- Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 12h, 24h) into heparinized tubes.[\[11\]](#)
- Plasma Preparation: Centrifuge the blood samples to separate the plasma.[\[11\]](#)
- Sample Preparation for LC-MS/MS: Perform protein precipitation by adding ice-cold acetonitrile containing an internal standard to the plasma samples. Vortex and centrifuge to pellet the proteins. Transfer the supernatant and evaporate to dryness. Reconstitute the residue in the initial mobile phase for LC-MS/MS analysis.[\[11\]](#)[\[12\]](#)
- LC-MS/MS Analysis: Quantify the concentration of demethyleneberberine in the plasma samples using a validated LC-MS/MS method.[\[12\]](#)
- Pharmacokinetic Analysis: Use non-compartmental analysis to calculate pharmacokinetic parameters such as C_{max}, T_{max}, t_{1/2}, and AUC from the plasma concentration-time data.[\[11\]](#)

Parameter	Route	Dose (mg/kg)	Species	Cmax (ng/mL)	Tmax (min)	AUC (ng·h/mL)	Bioavailability (%)	Reference(s)
Demethyleneneberberine	i.g.	20	Rat	13.9 ± 4.5	5	28.9 ± 7.1	4.47	[10][13]
Demethyleneneberberine	i.g.	40	Rat	25.7 ± 8.2	5	58.2 ± 15.3	4.53	[10][13]
Demethyleneneberberine	i.v.	2	Rat	-	-	642.3 ± 123.5	-	[10][13]
Demethyleneneberberine	i.g.	40	Mouse	118.7 ± 35.6	5	189.5 ± 47.3	5.94	[10][13]
Demethyleneneberberine	i.v.	2	Mouse	-	-	318.9 ± 65.4	-	[10][13]

Western Blot Analysis for Signaling Pathway Proteins

This protocol is used to detect the expression of proteins involved in signaling pathways modulated by demethyleneneberberine.[2][14]

Materials:

- Cells or tissue lysates
- Protein lysis buffer
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membrane

- Primary antibodies (e.g., anti-NF- κ B, anti-p-AMPK, anti-c-Myc, anti-HIF-1 α)
- HRP-conjugated secondary antibodies
- Chemiluminescence detection reagent

Procedure:

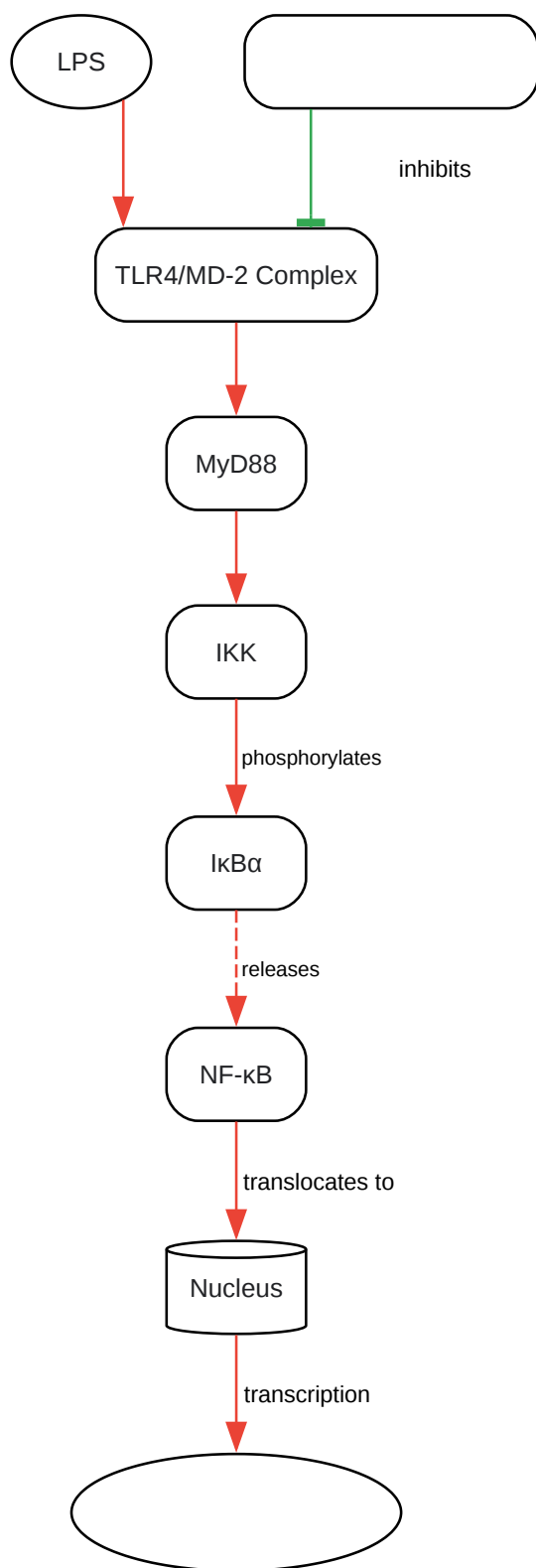
- Protein Extraction: Lyse cells or tissues in protein lysis buffer and determine the protein concentration using a BCA assay.
- SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
- Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with the primary antibody overnight at 4°C.
- Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescence reagent and an imaging system.
- Analysis: Quantify the band intensities and normalize to a loading control (e.g., β -actin or GAPDH).

Biological Activity and Signaling Pathways

Demethyleneberberine exhibits a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and hepatoprotective effects. These activities are mediated through the modulation of several key intracellular signaling pathways.

Anti-Inflammatory Activity: Inhibition of NF- κ B and TLR4 Signaling

Demethyleneberberine has been shown to alleviate inflammatory conditions by inhibiting the NF- κ B and TLR4 signaling pathways.^{[1][7][15]} It can directly target the MD-2 protein, a co-receptor of TLR4, thereby blocking the downstream inflammatory cascade.^{[15][16]}

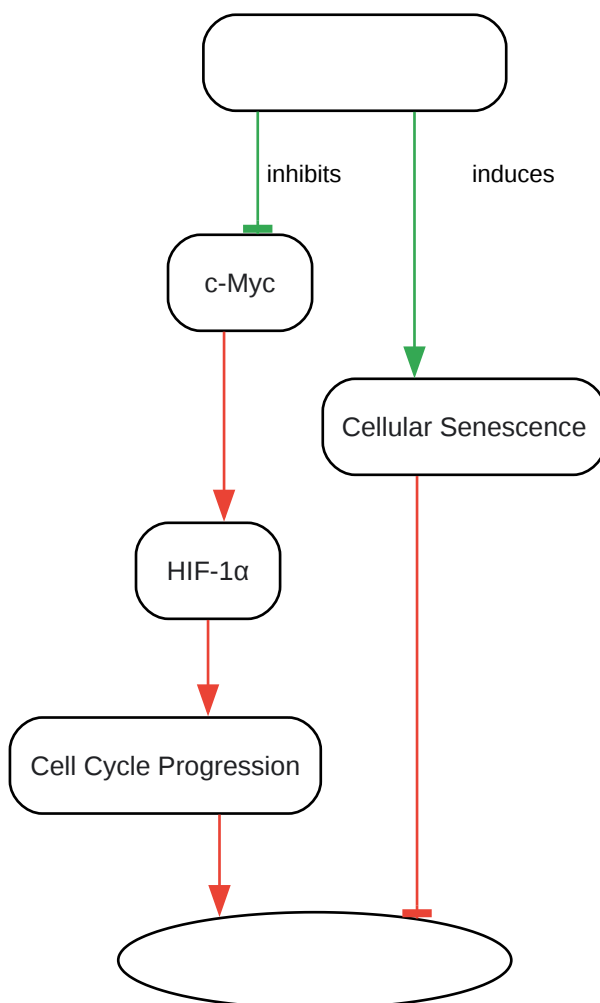


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Demethyleneberberine's inhibition of the TLR4/NF-κB signaling pathway.

Anti-Cancer Activity: Downregulation of the c-Myc/HIF-1 α Pathway

In non-small cell lung cancer (NSCLC) cells, demethyleneberberine induces cell cycle arrest and senescence by downregulating the c-Myc/HIF-1 α pathway.[2][5] This leads to the inhibition of cancer cell proliferation and tumor growth.[2]

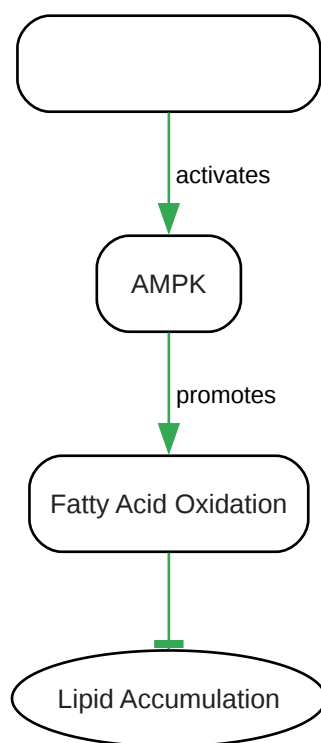


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Demethyleneberberine's modulation of the c-Myc/HIF-1 α pathway in cancer cells.

Metabolic Regulation: Activation of AMPK

Demethyleneberberine is an activator of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[17][18] This activation contributes to its beneficial effects in metabolic disorders such as non-alcoholic fatty liver disease (NAFLD).[17]



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Demethylenoberberine's activation of the AMPK pathway.

Conclusion

Demethylenoberberine chloride, as an active metabolite of berberine, presents a compelling profile for further investigation in drug discovery and development. Its favorable pharmacokinetic properties and potent biological activities, mediated through the modulation of key signaling pathways, underscore its therapeutic potential in a range of diseases, including inflammatory disorders, cancer, and metabolic conditions. The experimental protocols and data summarized in this technical guide provide a solid foundation for researchers to explore the full therapeutic utility of this promising natural compound.

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